molecular formula C6H3BrFNO B12638551 2-Bromo-6-fluoroisonicotinaldehyde

2-Bromo-6-fluoroisonicotinaldehyde

Cat. No.: B12638551
M. Wt: 204.00 g/mol
InChI Key: JDZJJUJBWWECKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method is the bromination of 6-fluoroisonicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis route may involve multiple steps to ensure high yield and purity. The process may include the initial preparation of 6-fluoroisonicotinaldehyde, followed by bromination under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted isonicotinaldehydes.

    Oxidation: Formation of 2-Bromo-6-fluoroisonicotinic acid.

    Reduction: Formation of 2-Bromo-6-fluoroisonicotinalcohol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoroisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoroisonicotinaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Bromo-6-fluoroisonicotinaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse sources.

  • Molecular Formula : C6_6H4_4BrFNO
  • Molecular Weight : 206 g/mol
  • Structure : The compound features a bromine atom and a fluorine atom substituted at the 2 and 6 positions of the isonicotinaldehyde structure, respectively.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance its reactivity and binding affinity, influencing its pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Interaction : It may bind to receptors in the body, modulating signaling pathways that are crucial for physiological processes.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of halogenated compounds indicate potential applications in cancer therapy. The structural modifications with bromine and fluorine may enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Research Findings

Recent studies have explored the synthesis and biological evaluation of various halogenated derivatives of isonicotinaldehyde. These investigations highlight the importance of substituent groups in determining biological activity.

  • Antibiofilm Activity : Similar compounds have shown effectiveness in disrupting biofilm formation in pathogenic bacteria. This property is crucial for developing treatments against infections where biofilms are prevalent .
  • Pharmacological Applications : There is ongoing research into the use of this compound as a precursor for synthesizing more complex pharmacologically active molecules .

Properties

IUPAC Name

2-bromo-6-fluoropyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZJJUJBWWECKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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